molecular formula C15H10ClNO6 B6410736 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261915-49-4

3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6410736
CAS RN: 1261915-49-4
M. Wt: 335.69 g/mol
InChI Key: KMHMDVMCXKTRAM-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid (3-CMP-5-NBA) is a phenolic acid that has been widely studied for its various applications in the scientific research field. It is an organic compound composed of a benzene ring with two nitro groups and one chloro group, as well as a methoxycarbonyl group. It is a colorless crystalline solid with a melting point of approximately 122-125 °C. 3-CMP-5-NBA is used in a variety of applications, including synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is used as an intermediate for the synthesis of a variety of compounds, such as 1,2-dihydro-3H-pyridin-3-one, 4-nitrophenylacetic acid, and 4-methyl-2-nitrobenzoic acid. In biochemistry, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is used to study the activity of enzymes, such as cytochrome P450 and glutathione S-transferase. In pharmacology, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is used to study the activity of drugs and their metabolites.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is still not fully understood. However, it is believed that 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is metabolized by cytochrome P450 enzymes in the liver, resulting in the formation of reactive oxygen species, which can cause oxidative stress and damage to cells. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is thought to interact with glutathione S-transferase enzymes, which can result in the formation of reactive metabolites.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% are still being studied. However, it has been found to have cytotoxic effects on human cancer cell lines, as well as inhibit the growth of certain bacteria. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is its availability and low cost. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is highly toxic and should be handled with caution. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is a strong oxidizing agent and should be stored away from combustible materials.

Future Directions

In the future, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used to study the role of cytochrome P450 enzymes in drug metabolism. Additionally, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used to study the effects of oxidative stress on cell signaling pathways. Furthermore, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used to study the effects of reactive metabolites on cellular processes. Finally, 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used to study the effects of antioxidants on oxidative stress.

Synthesis Methods

The synthesis of 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is achieved through a two-step process. In the first step, nitrobenzene is reacted with chloroacetone in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the intermediate product 5-chloro-2-methoxycarbonylphenyl-3-nitrobenzoic acid. In the second step, the intermediate product is reacted with sodium nitrite in the presence of sodium hydroxide to produce 3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95%.

properties

IUPAC Name

3-(2-chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO6/c1-23-15(20)8-2-3-13(16)12(7-8)9-4-10(14(18)19)6-11(5-9)17(21)22/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHMDVMCXKTRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691992
Record name 2'-Chloro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-5-methoxycarbonylphenyl)-5-nitrobenzoic acid

CAS RN

1261915-49-4
Record name 2'-Chloro-5'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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